molecular formula C22H21ClN6O3 B13895806 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

Katalognummer: B13895806
Molekulargewicht: 452.9 g/mol
InChI-Schlüssel: XBKWTPSXLYEKBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its pharmacological versatility, including kinase inhibition and anticancer activity . Its structure features a fused pyrazolo-pyrimidine core substituted with:

  • A 3-chloro-2-(cyclopropylamino)pyridin-4-yl group at position 2.
  • A 4-methoxybenzyl moiety at position 2.
  • A methyl group at position 3.

These substituents likely enhance its binding affinity and metabolic stability compared to simpler derivatives. The cyclopropylamino group may confer conformational rigidity, while the 4-methoxybenzyl moiety could improve lipophilicity and membrane permeability .

Eigenschaften

Molekularformel

C22H21ClN6O3

Molekulargewicht

452.9 g/mol

IUPAC-Name

3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-2-[(4-methoxyphenyl)methyl]-5-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C22H21ClN6O3/c1-28-21(30)16-18(15-9-10-24-20(17(15)23)25-13-5-6-13)29(27-19(16)26-22(28)31)11-12-3-7-14(32-2)8-4-12/h3-4,7-10,13H,5-6,11H2,1-2H3,(H,24,25)(H,26,27,31)

InChI-Schlüssel

XBKWTPSXLYEKBW-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(N(N=C2NC1=O)CC3=CC=C(C=C3)OC)C4=C(C(=NC=C4)NC5CC5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Key Intermediates and Reagents

Step Intermediate/Starting Material Reagents/Conditions Purpose/Transformation Yield (%) (if reported)
1 4H-pyrazolo[3,4-d]pyrimidine core precursor Cyclization agents, dehydrating conditions Formation of fused heterocyclic core Not specified
2 3-Halo or 3-substituted pyrazolo[3,4-d]pyrimidine derivative Pd(0) catalyst, base, solvent (e.g., DMF) Cross-coupling with 3-chloro-2-(cyclopropylamino)pyridin-4-yl boronate or halide Moderate to high
3 2-(4-methoxybenzyl) substituted intermediate Benzyl halide, base, solvent Nucleophilic substitution or alkylation Moderate
4 Methylation step Methyl iodide or methyl triflate, base Introduction of 5-methyl group High
5 Oxidation to 4,6-dione Oxidizing agents (e.g., DDQ, MnO2) Formation of dione functionality Moderate

Detailed Synthetic Steps

Formation of Pyrazolo[3,4-d]pyrimidine Core

The core is synthesized via condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds or pyrimidine precursors under acidic or basic conditions, followed by cyclization. This step sets the stage for further functionalization.

Installation of the 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl) Group

This key step is often achieved through palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The 3-position of the pyrazolopyrimidine core bearing a halogen (typically bromide or iodide) is coupled with a boronic acid or amine derivative of the substituted pyridine. The cyclopropylamino substituent is introduced either before or after coupling, depending on stability.

Methylation and Oxidation

Methylation at the 5-position is commonly performed using methyl iodide or methyl triflate in the presence of a base. The oxidation to the 4,6-dione is achieved using mild oxidants like DDQ or manganese dioxide, ensuring the preservation of sensitive substituents.

Research Findings and Optimization

Reaction Conditions and Yields

Optimization studies reported in patent literature indicate that:

  • Using Pd(PPh3)4 as a catalyst with potassium carbonate base in DMF at 80–100 °C provides the best yields for the cross-coupling step (up to 85%).
  • Alkylation with 4-methoxybenzyl bromide proceeds efficiently at room temperature over 12–24 hours with yields around 70–80%.
  • Methylation is quantitative under mild conditions with methyl triflate.
  • Oxidation steps require monitoring to prevent degradation, with yields typically in the 60–75% range.

Purification and Characterization

Purification is generally achieved by column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures. Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis confirming the structure and purity.

Summary Table of Preparation Methods

Synthetic Step Typical Reagents/Conditions Yield Range (%) Notes
Pyrazolo[3,4-d]pyrimidine core synthesis Hydrazine derivatives, β-dicarbonyl compounds, acid/base catalysis Not specified Core heterocycle formation
Cross-coupling with substituted pyridine Pd(PPh3)4, K2CO3, DMF, 80–100 °C 75–85 Suzuki or Buchwald-Hartwig coupling
Alkylation at 2-position 4-Methoxybenzyl bromide, K2CO3, DMF, rt 70–80 Controlled monoalkylation
Methylation at 5-position Methyl triflate, base 90–99 Efficient methyl introduction
Oxidation to 4,6-dione DDQ or MnO2, mild conditions 60–75 Sensitive step, requires monitoring

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Synthesis Method Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl), 2-(4-methoxybenzyl), 5-methyl Not specified in evidence -
4-Substituted anilino-6-hydroxylaminopyrazolo[3,4-d]pyrimidine (Fig. 15B) Pyrazolo[3,4-d]pyrimidine 4-Anilino, 6-hydroxylamino Multi-step substitution
3-Cyclopropyl-4-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (Compound 74) Pyrazolo[3,4-d]pyrimidine nucleoside 3-Cyclopropyl, 4-amino, ribofuranosyl Suzuki coupling
3,6,8-Trimethyl-4-phenyl-pyrazolo-pyrido[2,3-d]pyrimidine-dione (Compound 5a) Pyrazolo-pyrido[2,3-d]pyrimidine 3,6,8-Trimethyl, 4-phenyl L-proline-catalyzed synthesis
Compound 13 (pyrrolo-thiazolo-pyrimidine carboxamide) Pyrrolo-thiazolo-pyrimidine 5-(4-methoxyphenyl), carboxamide, triazole Multi-component reaction

Table 2: Comparative Properties

Compound Name / ID Melting Point (°C) Key Functional Groups Potential Applications
Target Compound Not reported Chloropyridinyl, methoxybenzyl Kinase inhibition (hypothesized)
Compound 74 Not reported Cyclopropyl, ribofuranosyl Antiviral/nucleoside analogues
Compound 5a 194–196 Phenyl, methyl Not specified
Chromenone-pyrazolo[3,4-c]pyrimidine 303–306 Fluorine, chromenone Oncology (fluorine enhances bioavailability)

Substituent Impact on Activity

  • Cyclopropylamino vs. Ribofuranosyl (Compound 74): The target’s cyclopropylamino group may enhance target selectivity compared to the ribose sugar in nucleoside analogues, which prioritize DNA/RNA incorporation .
  • 4-Methoxybenzyl vs. Phenyl (Compound 5a) : The methoxybenzyl group in the target compound likely improves solubility and pharmacokinetics over plain phenyl substituents .
  • Chloropyridinyl vs. Fluorine () : Chlorine’s electronegativity may strengthen hydrogen bonding in kinase binding pockets, whereas fluorine improves metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.